4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a heterocyclic scaffold noted for its pharmacological versatility. The structure comprises a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 6 with a sulfanylacetamido linker, which connects to a 2-methoxyphenyl group at position 1 and a benzamide moiety at the terminal acetamido group. Key synthetic routes involve coupling reactions, as evidenced by the use of sulfuric acid-mediated cyclization and nucleophilic substitution (e.g., thioether formation) . The 2-methoxyphenyl substituent likely enhances solubility and modulates electronic properties, while the benzamide group may contribute to target binding specificity .
Properties
IUPAC Name |
4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-31-16-5-3-2-4-15(16)27-19-14(10-23-27)20(30)26-21(25-19)32-11-17(28)24-13-8-6-12(7-9-13)18(22)29/h2-10H,11H2,1H3,(H2,22,29)(H,24,28)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZAAJIGBBQZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-3-(2-methoxyphenyl)pyrazole with Dimethyl Malonate
A modified protocol from Petricci et al. is employed:
- Reactants : 5-Amino-3-(2-methoxyphenyl)pyrazole (1.89 g, 10 mmol) and dimethyl malonate (1.32 g, 10 mmol).
- Conditions : Reflux in ethanol with piperidine acetate (2 mL) for 6 hours.
- Product : 1-(2-Methoxyphenyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidine-6-carboxylic acid methyl ester (Intermediate A ).
- Yield : 78% after recrystallization from ethanol.
- Characterization :
Hydrolysis of Ester to Carboxylic Acid
Intermediate A (3.24 g, 10 mmol) is hydrolyzed under acidic conditions:
- Conditions : 6 M HCl (20 mL), reflux for 3 hours.
- Product : 1-(2-Methoxyphenyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidine-6-carboxylic acid (Intermediate B ).
- Yield : 92% as a white solid.
- IR (KBr) : 1712 cm⁻¹ (C=O), 1685 cm⁻¹ (COOH).
Introduction of the 2-Methoxyphenyl Group
Ullmann-Type Coupling for C–N Bond Formation
A palladium-catalyzed coupling adapts methods from Ding et al.:
- Reactants : 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-one (1.67 g, 10 mmol) and 2-methoxyphenylboronic acid (1.52 g, 10 mmol).
- Catalyst : Pd(PPh3)4 (0.58 g, 0.5 mmol) in DMF/H2O (4:1).
- Conditions : 100°C under N2 for 12 hours.
- Product : 1-(2-Methoxyphenyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-one (Intermediate C ).
- Yield : 68% after silica gel chromatography (hexane:EtOAc 3:1).
Thiolation at Position 6
Nucleophilic Displacement with Thiourea
Intermediate C (2.89 g, 10 mmol) reacts with thiourea (0.76 g, 10 mmol):
- Conditions : Ethanol (30 mL), reflux for 5 hours.
- Product : 1-(2-Methoxyphenyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidine-6-thiol (Intermediate D ).
- Yield : 85%.
- 1H NMR : δ 13.21 (s, 1H, SH), 8.38 (s, 1H, H-5), 7.61–7.05 (m, 4H, aromatic), 3.85 (s, 3H, OCH3).
Synthesis of the Sulfanyl Acetamido-Benzamide Side Chain
Thioether Formation with Chloroacetyl Chloride
Intermediate D (2.95 g, 10 mmol) is alkylated:
Amidation with 4-Aminobenzamide
Intermediate E (3.47 g, 10 mmol) reacts with 4-aminobenzamide (1.36 g, 10 mmol):
- Conditions : DMF, 0°C to RT, 12 hours.
- Coupling Agent : HOBt (1.35 g, 10 mmol) and EDCl (1.91 g, 10 mmol).
- Product : 4-(2-{[1-(2-Methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzamide.
- Yield : 65% after recrystallization from DMF/H2O.
- Characterization :
Optimization and Challenges
Regioselectivity in Cyclocondensation
Varying the solvent (DMF vs. ethanol) and catalyst (piperidine vs. CuCl) confirmed ethanol/piperidine provided optimal regioselectivity for the pyrazolo[3,4-d]pyrimidine isomer (85:15 ratio).
Thiol Stability
Intermediate D required anaerobic conditions to prevent oxidation to disulfide. Addition of 1% ascorbic acid improved thiol stability during storage.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield benzoic acid and a free amine derivative.
Conditions :
-
Acidic : 6M HCl, reflux (4–6 hrs).
-
Basic : 2M NaOH, 80°C (3 hrs).
| Reaction | Product | Yield |
|---|---|---|
| Acidic hydrolysis | 4-(2-mercaptoacetamido)benzoic acid + pyrazolopyrimidinone amine | 72–85% |
| Basic hydrolysis | Sodium 4-(2-mercaptoacetamido)benzoate + pyrazolopyrimidinone amine | 68–78% |
Ester-to-Amide Conversion
In related esters (e.g., ethyl/methyl analogs), transamidation occurs with primary amines in ethanol at 60°C to form substituted benzamides .
Oxidation to Sulfoxide/Sulfone
The sulfanyl (-S-) moiety oxidizes readily:
-
Sulfoxide : H₂O₂ (30%), RT, 2 hrs.
-
Sulfone : mCPBA (2 eq.), DCM, 0°C → RT.
| Oxidizing Agent | Product | Application |
|---|---|---|
| H₂O₂ | Sulfoxide derivative (IC₅₀: 1.2 μM vs. HL-60 cells) | Enhanced anticancer activity |
| mCPBA | Sulfone derivative | Improved metabolic stability |
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in SN2 reactions with alkyl halides (e.g., methyl iodide) in DMF at 50°C.
Electrophilic Aromatic Substitution
The 2-methoxyphenyl substituent directs electrophiles to the para position:
Reduction of the 4-Oxo Group
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the 4-oxo group to a 4-hydroxy intermediate, a precursor for further alkylation .
Buchwald–Hartwig Amination
The 6-position brominated analog undergoes coupling with aryl amines using Pd(dba)₂/Xantphos :
Conditions : 110°C, toluene, 12 hrs.
Yield : 60–75% .
Suzuki–Miyaura Coupling
Aryl boronic acids couple with halogenated derivatives at the pyrimidinone ring (Pd(PPh₃)₄, Na₂CO₃, dioxane) .
Methoxy Group Demethylation
Treatment with BBr₃ in DCM (-78°C → RT) cleaves the methoxy group to a hydroxyl, enabling further functionalization (e.g., glycosylation) .
Anticancer Derivatives
-
Thiadiazole hybrids : Exhibit IC₅₀ values <1 μM against HL-60 leukemia cells .
-
Trifluoromethyl analogs : Enhanced lipophilicity and target binding (FAK inhibition, EC₅₀: 10.79 μM) .
| Modification | Biological Target | Activity |
|---|---|---|
| CF₃ substitution | Focal adhesion kinase (FAK) | Antiproliferative |
| Sulfone derivative | Microtubule polymerization | Apoptosis induction |
Stability Under Physiological Conditions
-
pH Stability : Stable at pH 2–8 (24 hrs, 37°C).
-
Metabolic Degradation : Susceptible to hepatic CYP3A4-mediated oxidation of the sulfanyl group.
Scientific Research Applications
Biological Activities
The biological activities of this compound have been investigated through various studies:
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The pyrazolopyrimidine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance:
- Mechanism of Action : The inhibition of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) can lead to reduced tumor growth and metastasis.
- Case Studies : In vitro studies demonstrated that related compounds induced apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents.
Antimicrobial Activity
The presence of the sulfanyl group enhances the compound's interaction with microbial enzymes:
- Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis or function.
- Research Findings : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.
Therapeutic Potential
The therapeutic implications of 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzamide extend beyond cancer and infection treatment:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by modulating cytokine production.
- Neuroprotective Effects : Some derivatives demonstrate neuroprotective properties by inhibiting oxidative stress pathways.
Summary of Applications
| Application Area | Mechanism of Action | Research Findings |
|---|---|---|
| Anticancer | Kinase inhibition (e.g., EGFR, VEGFR) | Induces apoptosis in various cancer cell lines |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against multiple bacterial strains |
| Anti-inflammatory | Modulation of cytokine production | Reduction in inflammatory markers in animal models |
| Neuroprotection | Inhibition of oxidative stress pathways | Protects neuronal cells from damage |
Mechanism of Action
The mechanism of action of 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-Bromophenyl)-2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide
Ethyl 4-(2-{[4-oxo-1-(4-sulfamoylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate
- Structural Difference : Substitutes the 2-methoxyphenyl with a 4-sulfamoylphenyl group and replaces benzamide with an ethyl ester.
Heterocyclic Modifications
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one Derivatives
- Structural Difference : Fusion of a thiazolo ring to the pyrimidine core.
- These derivatives are synthesized via sulfuric acid-mediated cyclization, differing from the target compound’s thioether-based synthesis .
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives
- Structural Difference : Expanded pyrimidine ring system.
- Impact : Broader π-conjugation may enhance intercalation properties, as seen in nucleic acid-targeting agents .
Functional Group Variations
Chlorophenyl and Fluorophenyl Analogues
- Examples: 4-(3-Chlorophenylamino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidines Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Impact : Halogen atoms (Cl, F) introduce electronegativity, enhancing dipole interactions and metabolic stability. Fluorine’s small size minimizes steric hindrance, favoring target binding .
Biological Activity
The compound 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzamide is a complex organic molecule with potential medicinal applications. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. This article reviews its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that may influence its biological activity:
- Pyrazolo[3,4-d]pyrimidine core : Known for anticancer and antimicrobial properties.
- Methoxyphenyl group : Potentially enhances lipophilicity and biological interaction.
- Sulfanyl group : May contribute to the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this one. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 1.35 |
| Compound B | HepG2 (liver cancer) | 2.18 |
| Compound C | A549 (lung cancer) | 3.73 |
These findings suggest that the target compound may exhibit similar or enhanced activity due to its unique structural features .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored through structure-activity relationship (SAR) studies. Similar compounds have shown effectiveness against bacterial strains such as Mycobacterium tuberculosis, with reported IC90 values indicating strong inhibitory effects:
| Compound | Target Organism | IC90 (μM) |
|---|---|---|
| Compound D | M. tuberculosis | 40.32 |
| Compound E | E. coli | 25.00 |
These results emphasize the need for further investigation into the antimicrobial efficacy of the target compound .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For example, compounds containing a pyrazolo core often act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
Case Studies
- Study on Anticancer Activity : A recent study evaluated a library of compounds similar to the target molecule using multicellular spheroid models to assess anticancer properties. The results indicated that several derivatives exhibited significant cytotoxicity against multiple cancer types .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were tested against various pathogens, showing promising results in inhibiting growth and biofilm formation .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. Key steps include:
- Cyclization of intermediates under reflux with solvents like ethanol or dimethyl sulfoxide (DMSO) .
- Sulfanyl group introduction via nucleophilic substitution, requiring bases (e.g., NaH, K₂CO₃) and controlled temperatures (60–80°C) to avoid side reactions .
- Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to achieve >95% purity . Yield optimization hinges on solvent choice, catalyst loading, and stepwise intermediate isolation .
Q. What analytical techniques are recommended for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and functional groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .
- HPLC: Assesses purity (>98% required for biological assays) .
Q. What biological targets are associated with this compound, and what assays validate these interactions?
The pyrazolo[3,4-d]pyrimidine core interacts with:
- Kinases (e.g., EGFR, VEGFR): Validated via enzyme inhibition assays (IC₅₀ values measured using fluorescence-based methods) .
- Apoptosis pathways : Confirmed through caspase-3/7 activation assays and flow cytometry in cancer cell lines (e.g., MCF-7, HeLa) .
- Anti-inflammatory targets : COX-2 inhibition tested via ELISA .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., varying IC₅₀ values) across studies?
Discrepancies often arise from:
- Assay conditions : Differences in pH, incubation time, or ATP concentration in kinase assays .
- Cell line variability : Genetic heterogeneity in cancer models (e.g., MCF-7 vs. A549) affects drug response .
- Structural analogs : Minor substituent changes (e.g., methoxy vs. chloro groups) alter binding affinity . Mitigation : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell lines for comparative studies .
Q. What strategies enhance target selectivity while minimizing off-target effects?
- Structure-Activity Relationship (SAR) studies : Systematic substitution at the 2-methoxyphenyl or acetamido groups improves selectivity. For example:
| Substituent Position | Modification | Effect on Selectivity |
|---|---|---|
| Pyrimidine C6 | Sulfanyl → Methyl | Reduced kinase off-target binding |
| Benzamide Ring | Methoxy → Fluoro | Enhanced COX-2 specificity |
- Computational docking : Molecular dynamics simulations predict binding poses to prioritize syntheses .
Q. How can computational methods predict pharmacokinetic properties and guide experimental design?
- ADMET profiling : Tools like SwissADME predict:
- Lipophilicity (LogP) : Optimal range 2–3 for blood-brain barrier penetration .
- CYP450 inhibition : Identify metabolic liabilities early .
- Molecular docking : AutoDock Vina screens for interactions with off-targets (e.g., hERG channel) to avoid cardiotoxicity .
- In silico toxicity : ProTox-II flags potential mutagenicity or hepatotoxicity .
Data Contradiction Analysis
Q. Why do some studies report high apoptosis induction while others show limited efficacy?
Contradictions stem from:
- Dose-dependent effects : Apoptosis markers (e.g., Annexin V) are significant at ≥10 µM but negligible at lower doses .
- Cell cycle synchronization : Asynchronous cultures mask effects visible in G1-arrested cells . Resolution : Use time-course assays and synchronize cell cycles via serum starvation .
Methodological Tables
Q. Table 1. Structural Analogs and Biological Activities
| Compound Modification | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|
| 2-Methoxy → 4-Chlorophenyl | Anticancer: 1.2 µM (HeLa) | |
| Benzamide → Trifluoromethoxy | Anti-inflammatory: COX-2 IC₅₀ = 0.8 µM | |
| Sulfanyl → Methylthio | Kinase inhibition reduced 10-fold |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
